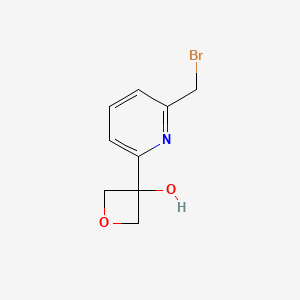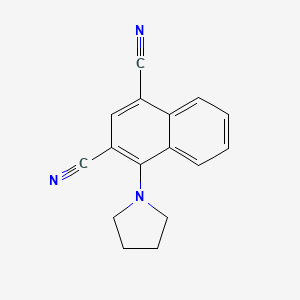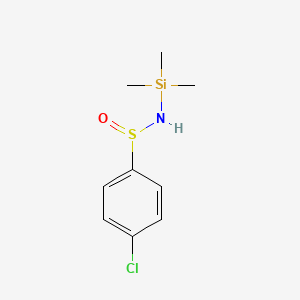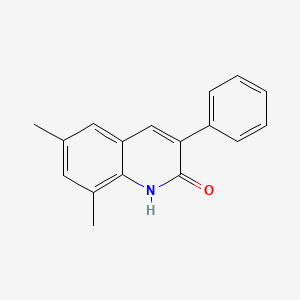
3-Bromo-8-methoxyquinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-8-methoxyquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound has a molecular formula of C10H9BrN2O and a molecular weight of 253.10 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methoxyquinolin-2-amine typically involves the bromination of 8-methoxyquinoline followed by amination.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve transition-metal catalyzed reactions, metal-free ionic liquid mediated reactions, and green reaction protocols such as ultrasound irradiation and microwave-assisted synthesis . These methods aim to improve yield, reduce reaction time, and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-8-methoxyquinolin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinolines.
Oxidation Reactions: Products include quinoline N-oxides.
Reduction Reactions: Products include dihydroquinolines.
Wissenschaftliche Forschungsanwendungen
3-Bromo-8-methoxyquinolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and luminescent materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-8-methoxyquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
5-Bromo-8-methoxyquinoline: Similar in structure but with different substitution patterns.
Uniqueness
3-Bromo-8-methoxyquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methoxy groups contribute to its reactivity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H9BrN2O |
|---|---|
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
3-bromo-8-methoxyquinolin-2-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-14-8-4-2-3-6-5-7(11)10(12)13-9(6)8/h2-5H,1H3,(H2,12,13) |
InChI-Schlüssel |
MVMOGLCQWJSIRO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=CC(=C(N=C21)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11865924.png)


![2,5,7-Trimethoxy-[1,4]naphthoquinone](/img/structure/B11865934.png)
![Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11865946.png)




![1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)-](/img/structure/B11865962.png)




